molecular formula C18H20O B14623573 1-([1,1'-Biphenyl]-4-yl)-4-methylpentan-1-one CAS No. 59662-30-5

1-([1,1'-Biphenyl]-4-yl)-4-methylpentan-1-one

Katalognummer: B14623573
CAS-Nummer: 59662-30-5
Molekulargewicht: 252.3 g/mol
InChI-Schlüssel: NHXYKIOYWGCGOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-([1,1’-Biphenyl]-4-yl)-4-methylpentan-1-one is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl group attached to a pentanone chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-([1,1’-Biphenyl]-4-yl)-4-methylpentan-1-one can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent is reacted with a suitable carbonyl compound. For instance, the reaction of phenylmagnesium bromide with 4-methylpentan-1-one under anhydrous conditions can yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions, where the reagents are carefully controlled to ensure high yield and purity. The reaction is usually carried out in an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .

Analyse Chemischer Reaktionen

Types of Reactions: 1-([1,1’-Biphenyl]-4-yl)-4-methylpentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

1-([1,1’-Biphenyl]-4-yl)-4-methylpentan-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)-4-methylpentan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-([1,1’-Biphenyl]-4-yl)-4-methylpentan-1-one is unique due to the presence of both the biphenyl group and the pentanone chain, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

59662-30-5

Molekularformel

C18H20O

Molekulargewicht

252.3 g/mol

IUPAC-Name

4-methyl-1-(4-phenylphenyl)pentan-1-one

InChI

InChI=1S/C18H20O/c1-14(2)8-13-18(19)17-11-9-16(10-12-17)15-6-4-3-5-7-15/h3-7,9-12,14H,8,13H2,1-2H3

InChI-Schlüssel

NHXYKIOYWGCGOA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.